![molecular formula C19H27N5O B3851618 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
Overview
Description
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as Diphenhydramine, is a widely used antihistamine medication. It is a member of the ethanolamine class of antihistamines and is commonly used to treat allergies, hay fever, and other respiratory conditions. Diphenhydramine is also used as a sleep aid and is known for its sedative effects.
Mechanism of Action
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline works by blocking the action of histamine, a substance produced by the body in response to allergens. Histamine is responsible for the symptoms of allergies, such as itching, sneezing, and runny nose. By blocking histamine, 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline reduces these symptoms. It also has sedative effects, which are thought to be due to its ability to block the action of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline has a number of biochemical and physiological effects. It is known to cross the blood-brain barrier and bind to histamine receptors in the brain, which contributes to its sedative effects. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation. 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline has been shown to have a half-life of approximately 9 hours in adults, and is metabolized in the liver.
Advantages and Limitations for Lab Experiments
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, so its effects and potential interactions with other drugs are well understood. However, 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline's sedative effects can be a limitation in some experiments, as it may affect the behavior of test subjects. Additionally, its anticholinergic effects can lead to unwanted side effects in some experiments.
Future Directions
There are a number of potential future directions for research on 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have a protective effect on dopaminergic neurons. Another area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms. Additionally, further research could be done to explore the potential interactions between 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline and other drugs, as well as its effects on different populations, such as children and the elderly.
Scientific Research Applications
5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline has been extensively studied for its antihistamine and sedative effects. It has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have a protective effect on dopaminergic neurons. Additionally, 5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoline has been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms.
properties
IUPAC Name |
5-(diethylamino)-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-3-23(4-2)17-7-6-16(18(25)14-17)15-22-10-12-24(13-11-22)19-20-8-5-9-21-19/h5-9,14,25H,3-4,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIFZRBCPTYPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)


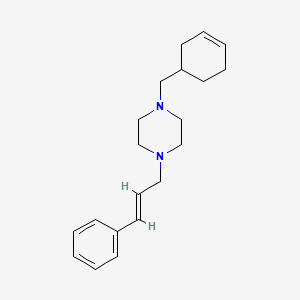

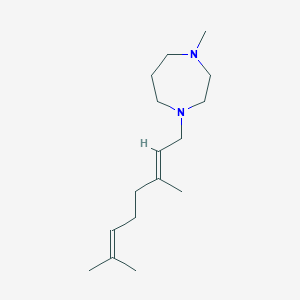
![2-{benzyl[(4-methoxy-1-naphthyl)methyl]amino}ethanol](/img/structure/B3851579.png)
![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
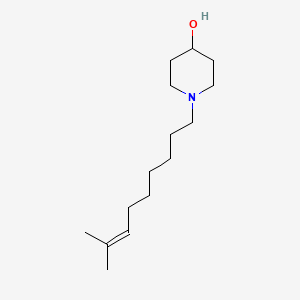
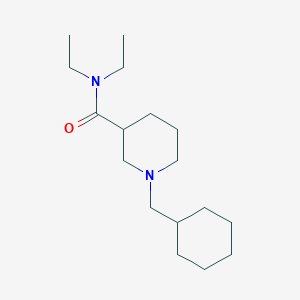
![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
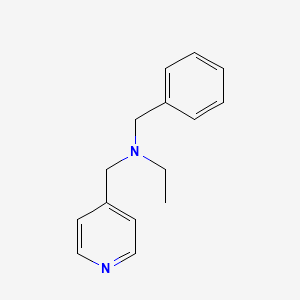
![6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3851648.png)